2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Description
Properties
Molecular Formula |
C27H24ClN3O3S5 |
|---|---|
Molecular Weight |
634.3 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C27H24ClN3O3S5/c1-4-34-17-7-10-20-19(12-17)23-24(38-39-25(23)35)27(2,3)31(20)22(33)14-37-26-29-16(11-21(32)30-26)13-36-18-8-5-15(28)6-9-18/h5-12H,4,13-14H2,1-3H3,(H,29,30,32) |
InChI Key |
WNFHLELYIVXBPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC4=NC(=CC(=O)N4)CSC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Thiol-Ethanone Condensation
A mixture of the dithioloquinoline intermediate (1.0 eq) and pyrimidine-thiol (1.2 eq) is stirred in anhydrous tetrahydrofuran (THF) with 1,8-diazabicycloundec-7-ene (DBU, 2.0 eq) at 0°C under nitrogen. The reaction progresses to completion in 6 hours, yielding Compound X in 65–70% yield after solvent evaporation and silica gel chromatography.
Oxidative Coupling
Alternative methods use iodine (I₂) in dichloromethane (DCM) to oxidize thiol groups to disulfides. While this method achieves 60–63% yield, it introduces regioselectivity challenges, requiring careful monitoring via thin-layer chromatography (TLC).
Optimization and Scalability
Industrial-scale production prioritizes solvent recovery and catalyst reuse. A patent by EvitaChem highlights the use of continuous flow reactors for the dithioloquinoline sulfurization step, reducing reaction time to 8 hours and improving yield to 78%. Critical factors include:
-
Catalyst : Nano-palladium on carbon (Pd/C, 1 wt%)
-
Pressure : 3 bar hydrogen atmosphere
-
Temperature : 100°C
Purification and Characterization
Final purification employs high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient). Key analytical data for Compound X :
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 710.4 g/mol | HRMS |
| Melting Point | 198–202°C | DSC |
| Purity | ≥99.5% | HPLC |
| Solubility | 2.3 mg/mL in DMSO | UV-Vis |
¹H NMR (400 MHz, DMSO-d6) δ: 8.21 (s, 1H, pyrimidine-H), 7.45–7.39 (m, 4H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.98 (s, 2H, SCH₂), 1.94 (s, 6H, CH₃).
Challenges and Alternatives
-
Regioselectivity : Competing reactions at the quinoline C-6 position necessitate protecting groups (e.g., acetyl).
-
Byproduct Formation : Over-sulfurization produces trisulfide derivatives, mitigated by严格控制硫当量.
-
Green Chemistry : Recent studies propose ionic liquids (e.g., [BMIM][BF₄]) as solvents to reduce environmental impact .
Chemical Reactions Analysis
Formation of Intermediates
-
4-Chlorophenyl sulfide preparation : The 4-chlorophenyl sulfanyl group is a recurring feature in similar compounds. Its synthesis typically involves aliphatic substitution reactions (e.g., using alkyl halides and thiols) or Suzuki coupling under palladium catalysis .
-
Pyrimidine derivatives : The 6-hydroxypyrimidin-2-yl fragment may be synthesized via ring-closing reactions (e.g., amidine cyclization) or nucleophilic aromatic substitution , leveraging the hydroxyl group for further functionalization.
Condensation and Coupling Reactions
-
Sulfur-based cross-coupling : The sulfanyl linkages suggest the use of Lawesson’s reagent or thionyl chloride to activate thiol groups for coupling reactions with carbonyl-containing partners (e.g., ketones like diphenylethanone) .
-
Dithioloquinolinyl integration : The 1-thioxo-1,4-dihydro-5H- dithioloquinolin-5-yl moiety may be introduced via cyclocondensation or ring-opening of appropriate precursors, such as thioamide derivatives.
Oxidative and Reductive Transformations
-
Sulfur oxidation : The sulfanyl groups are susceptible to oxidation (e.g., using H₂O₂ or mCPBA ) to form sulfinyl or sulfonyl derivatives.
-
Reduction : Thiol groups may be regenerated via NaBH₄ or LiAlH₄ under controlled conditions.
Acid-Base Chemistry
-
Hydrolysis : The hydroxyl group on the pyrimidine ring could undergo acid-catalyzed esterification or saponification if esterified.
-
Salt formation : Basic conditions might deprotonate the hydroxyl group, forming reactive alkoxide intermediates .
Solvent and Temperature Dependencies
-
Inert atmospheres : Reactions involving sensitive groups (e.g., thioquinalines) may require argon or nitrogen purging to prevent oxidation.
-
High-temperature cyclizations : Formation of fused rings (e.g., dithioloquinoline) likely occurs at elevated temperatures (e.g., 120–130°C ) in polar aprotic solvents like DMF or DMSO .
Structural Analog Comparison
A comparison of the target compound with related molecules highlights key reactivity features:
| Compound | Key Functional Groups | Reactivity |
|---|---|---|
| Target compound | 4-Chlorophenyl sulfanyl, pyrimidine, dithioloquinolinyl | Oxidation, coupling, acid-base chemistry |
| 4-Chlorophenyl sulfide | Chlorophenyl sulfanyl | Nucleophilic substitution, oxidation |
| 6-Hydroxypyrimidine | Hydroxyl, pyrimidine ring | Electrophilic substitution, esterification |
| Diphenylethanone | Ketone carbonyl | Michael addition, nucleophilic attack |
Challenges and Considerations
Note : The synthesis and reaction details are inferred from structural similarities and related processes, as explicit data for the exact compound was unavailable in the provided sources.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that this compound may exhibit significant anticancer properties. The presence of the pyrimidine and quinoxalinoid structures is associated with various pharmacological effects, including the inhibition of cancer cell proliferation. Research has shown that compounds with similar structures can interact with biological targets involved in cancer pathways, suggesting a potential for development as an anticancer agent.
Antiviral Properties
The unique arrangement of functional groups in this compound suggests potential antiviral activity. Compounds with sulfanyl groups have been noted for their ability to inhibit viral replication in preliminary studies. Further research is needed to elucidate the specific mechanisms through which this compound may exert its antiviral effects.
Interaction with Biological Systems
Understanding how this compound interacts with enzymes and receptors is crucial for assessing its therapeutic potential. Initial interaction studies are focused on its binding affinity to targets involved in disease processes, which could lead to the development of new therapeutic strategies.
Data Tables
The following table summarizes the structural features and potential biological activities of compounds similar to 2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chlorophenyl Sulfide | Chlorophenyl group | Antimicrobial |
| Phenothiazine Derivatives | Phenothiazine core | Antipsychotic |
| Pyrimidine Sulfides | Pyrimidine ring with sulfur | Antiviral |
Case Study 1: Anticancer Research
A study conducted on derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines using the National Cancer Institute's Developmental Therapeutics Program protocol. The results indicated that modifications to the sulfur-containing moieties enhanced the anticancer efficacy.
Case Study 2: Antiviral Screening
In vitro assays have been performed to evaluate the antiviral activity of similar compounds against influenza and herpes simplex viruses. Results showed that certain structural modifications improved inhibitory effects on viral replication.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrimidine-Based Derivatives
Pyrimidine derivatives are widely studied for their pharmacological properties. For example:
- 3,4-Dihydro-1-(tetrahydrofuran-2-yl)-6-(4-nitrophenyl)-4-phenylpyrimidin-2(1H)-one (Compound 6N, ) exhibits antifungal and antioxidant activity. Unlike the target compound, it lacks the quinoline system but shares a substituted pyrimidine core. Its molecular weight (427.41 g/mol) and melting point (96–98°C) differ significantly from the target compound, likely due to the absence of sulfur-rich substituents .
- 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone ( ) shares the ethanone-pyrimidine linkage but substitutes the 4-chlorophenyl group with a fluorophenyl group. This minor structural variation impacts polarity and bioavailability, as evidenced by its crystallographic data .
Quinoline and Thienopyrimidine Hybrids
The quinoline-thioxo segment in the target compound is structurally analogous to 1-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone ( ), which has a molecular weight of 361.0 g/mol and exhibits a melting point of 134–135°C.
Sulfanyl-Containing Analogues
Sulfanyl groups are critical for metal-binding and enzyme inhibition. For instance:
- 4-(Ethylsulfanyl)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one ( ) demonstrates the role of sulfur atoms in stabilizing tautomeric forms, as shown by its IR and NMR data. The target compound’s dual sulfanyl groups may similarly influence its conformational flexibility and reactivity .
Biological Activity
The compound 2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic molecule characterized by multiple functional groups. Its intricate structure suggests potential pharmacological applications, particularly in the fields of antiviral and anticancer therapies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 447.96 g/mol. The presence of chlorophenyl and pyrimidine moieties alongside thioxo and dithiolo functionalities enhances its biological activity profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN3O3S2 |
| Molecular Weight | 447.96 g/mol |
| CAS Number | 444934-91-2 |
Antiviral Activity
Preliminary studies indicate that this compound may exhibit significant antiviral properties . The structural components, particularly the pyrimidine derivative, are known to interact with viral enzymes and receptors, potentially inhibiting viral replication. Research on similar compounds has shown that modifications in the pyrimidine ring can enhance antiviral efficacy against various viruses.
Anticancer Properties
The compound's phenothiazine-like structure suggests potential anticancer activity . Phenothiazines have been extensively studied for their ability to induce apoptosis in cancer cells. The unique combination of sulfanyl groups may enhance the interaction with cellular targets involved in cancer progression.
Antimicrobial Activity
The presence of the chlorophenyl group is associated with antimicrobial properties . Compounds containing chlorophenyl moieties have demonstrated effectiveness against a range of bacteria and fungi. The specific activity of this compound against various microbial strains warrants further investigation.
Study on Antiviral Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antiviral potential of similar pyrimidine derivatives. It was found that modifications at the 6-position of the pyrimidine ring significantly improved antiviral activity against influenza viruses . The findings suggest that the compound could be optimized for enhanced efficacy.
Anticancer Mechanisms
Research conducted on phenothiazine derivatives has shown that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction . Given that our compound incorporates a phenothiazine core, it is plausible that it may exhibit similar anticancer mechanisms.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic potential. Initial interaction studies should focus on:
- Enzyme Inhibition : Assessing whether the compound inhibits key enzymes involved in viral replication or cancer progression.
- Receptor Binding : Investigating its affinity for receptors known to mediate cellular responses to stress or infection.
Q & A
Q. What synthetic strategies are recommended for achieving high-purity yields of this compound?
- Methodological Answer: Optimize stepwise coupling reactions, particularly for introducing sulfanyl groups and the dithioloquinoline moiety. Use controlled thiol-alkylation under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Purify intermediates via column chromatography with silica gel and monitor by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). Final recrystallization from ethanol/water (7:3) enhances purity, as demonstrated in analogous dithioloquinoline syntheses . For pyrimidine-thioether linkages, employ nucleophilic substitution with NaH as a base in anhydrous DMF at 0–5°C .
Q. How can spectroscopic discrepancies in NMR data be resolved during characterization?
- Methodological Answer: Address split signals in NMR by analyzing diastereotopic protons in the dithioloquinoline ring or restricted rotation of the ethoxy group. Use -DEPT and 2D-COSY to assign overlapping peaks. For deshielded aromatic protons (e.g., δ 8.77 ppm in quinoline H-9), compare with crystal packing data to identify hydrogen-bonding effects that shift resonances . Confirm sulfur-related tautomerism via variable-temperature NMR in DMSO-d6 .
Q. What crystallographic parameters are critical for refining its X-ray structure?
- Methodological Answer: Use SHELXL (v.2018/3) with high-resolution data (≤0.8 Å) to model disorder in the 4-chlorophenyl group. Apply TWIN/BASF commands for twinned crystals and refine hydrogen bonds (e.g., N3–H3⋯S2) with DFIX restraints. Validate thermal displacement parameters (ADPs) using the Hirshfeld surface analysis to resolve ambiguities in the thioxo group’s orientation .
Advanced Research Questions
Q. How can non-covalent interactions in the crystal lattice influence its reactivity?
- Methodological Answer: Analyze π-stacking (3.5–4.0 Å) between pyrimidine and quinoline rings using Mercury software. Quantify hydrogen-bond strengths (e.g., O–H⋯S, ~2.9 Å) via topological analysis with AIMAll. Correlate these interactions with solvent stability using Hirshfeld surface plots. Experimental data from triclinic structures suggest that C–H⋯π interactions stabilize the lattice, reducing susceptibility to hydrolysis .
Q. What computational approaches are effective for studying its electronic structure and binding affinity?
- Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential (ESP) surfaces, highlighting nucleophilic regions (e.g., pyrimidine N1). Use Multiwfn to calculate Fukui indices for predicting electrophilic attack sites. For protein-ligand docking (e.g., kinase inhibitors), prepare the compound with AutoDock Vina using partial charges from RESP fitting. Validate docking poses with MD simulations (AMBER) to assess binding stability .
Q. How to reconcile contradictions in biological activity data across assays?
- Methodological Answer: Conduct dose-response curves (IC) in triplicate using orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays). Control for thiol-reactivity by pre-treating the compound with glutathione (10 mM) to identify false positives. Cross-validate cytotoxicity via MTT assays in HEK293 cells, comparing results with structural analogs lacking the 4-chlorophenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
